

6-Methylpyrimidine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methylpyrimidine-4-carboxylic acid

Cat. No.: B143183

[Get Quote](#)

An In-depth Technical Guide to **6-Methylpyrimidine-4-carboxylic Acid**: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of **6-methylpyrimidine-4-carboxylic acid**, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its chemical properties, explore plausible synthetic routes, analyze its reactivity, and discuss its potential as a versatile building block for the creation of novel therapeutic agents.

Core Chemical and Physical Properties

6-Methylpyrimidine-4-carboxylic acid is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids and many biologically active molecules.^[1] The presence of both a carboxylic acid and a methyl group on the pyrimidine ring imparts a unique combination of electronic and steric properties, making it a valuable scaffold for chemical exploration.

Structural and General Data

A summary of the key identification and physical properties of **6-methylpyrimidine-4-carboxylic acid** is presented in the table below.

Property	Value	Source(s)
CAS Number	138538-42-8	[2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[2]
Molecular Weight	138.12 g/mol	[2]
Appearance	Expected to be a solid at room temperature	General knowledge
Solubility	Expected to have some solubility in polar organic solvents and aqueous bases	General knowledge

Synthesis of 6-Methylpyrimidine-4-carboxylic Acid

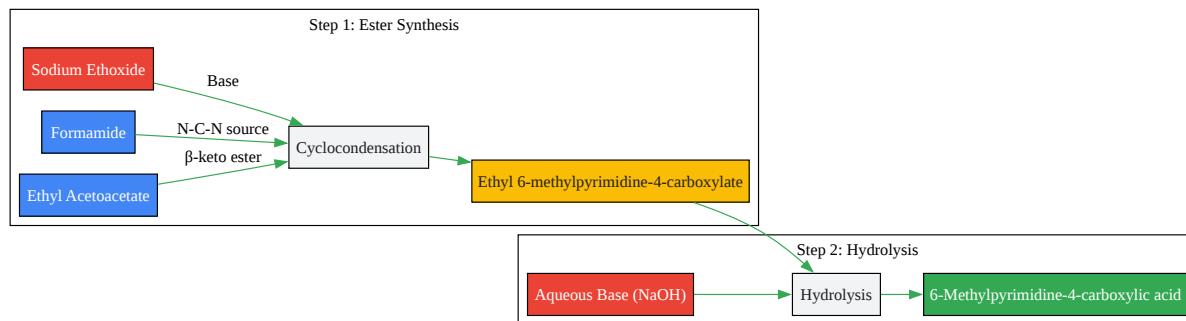
While a specific, detailed protocol for the synthesis of **6-methylpyrimidine-4-carboxylic acid** is not readily available in the searched literature, a plausible and efficient synthetic route can be proposed based on established methods for pyrimidine synthesis. One of the most common and versatile methods for constructing the pyrimidine ring is the Biginelli reaction and its variations.

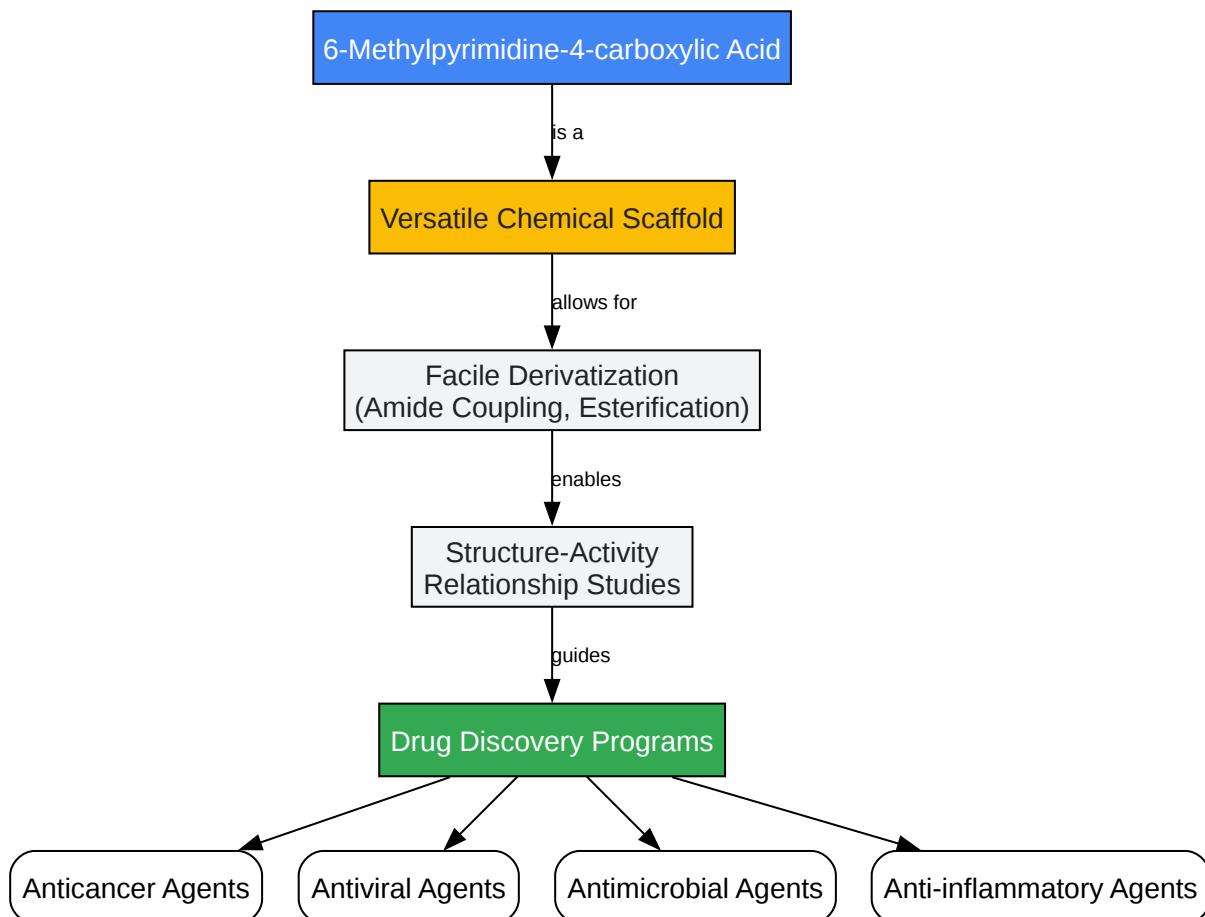
A likely synthetic pathway would involve the condensation of a β -keto ester, an aldehyde, and a source of the N-C-N fragment, such as urea or a substituted amidine. For **6-methylpyrimidine-4-carboxylic acid**, a logical approach would be the hydrolysis of a corresponding ester, which can be synthesized via a cyclocondensation reaction.

Proposed Synthetic Protocol: A Two-Step Approach

This proposed synthesis is based on the principles of pyrimidine synthesis and is analogous to the synthesis of related compounds.[\[3\]](#)

Step 1: Synthesis of Ethyl 6-methylpyrimidine-4-carboxylate


- Reactants:
 - Ethyl acetoacetate


- Formamide
- Sodium ethoxide (as a base)
- Procedure:
 1. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ.
 2. To this solution, add ethyl acetoacetate and formamide.
 3. Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 4. After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).
 5. The product, ethyl 6-methylpyrimidine-4-carboxylate, can be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

Step 2: Hydrolysis to **6-Methylpyrimidine-4-carboxylic acid**

- Reactants:
 - Ethyl 6-methylpyrimidine-4-carboxylate
 - Aqueous base (e.g., sodium hydroxide or potassium hydroxide)
- Procedure:
 1. Dissolve the ethyl 6-methylpyrimidine-4-carboxylate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide.
 2. Heat the mixture to reflux for a few hours until the hydrolysis is complete (monitored by TLC).
 3. Cool the reaction mixture and remove the ethanol under reduced pressure.

4. Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
5. The desired product, **6-methylpyrimidine-4-carboxylic acid**, will precipitate out of the solution.
6. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methylpyrimidine-4-carboxylic acid | 138538-42-8 | NFA53842 [biosynth.com]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [6-Methylpyrimidine-4-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143183#6-methylpyrimidine-4-carboxylic-acid-chemical-properties\]](https://www.benchchem.com/product/b143183#6-methylpyrimidine-4-carboxylic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com